Delmadinone-d3

Description

Delmadinone-d3 is a deuterium-labeled analog of delmadinone acetate, a synthetic steroidal progestogen used in veterinary medicine for androgen-dependent conditions and estrus suppression . The deuterated form replaces three hydrogen atoms with deuterium (²H), enhancing its utility in pharmacokinetic and metabolic studies via isotope tracing. Delmadinone acetate itself has the molecular formula C₂₃H₂₇ClO₄, a molecular weight of 402.2 g/mol, and purity exceeding 95% . Analytical methods for its characterization include IR spectroscopy (Bruker IFS-55 FTIR), GC-MS (Hewlett Packard 5989 A MS), and UV spectroscopy (Cary 3 UV-Visible) . This compound retains the core structure but offers isotopic stability for precision in mass spectrometry and metabolic profiling .

Properties

Molecular Formula |

C15H13N3O6S |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

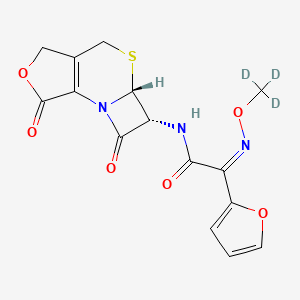

(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetamide |

InChI |

InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1/i1D3 |

InChI Key |

LRBGPGHWGUNCJM-OOXCNYLNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Delmadinone-d3 is synthesized from 1,4-androstadienedione (IDD) as the starting material.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Delmadinone-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and other functional groups.

Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

Delmadinone-d3 has several scientific research applications, including:

Mechanism of Action

Delmadinone-d3 exerts its effects by binding to androgen receptors and inhibiting the activity of 5-alpha-reductase, an enzyme that catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone. This inhibition reduces the production of testosterone and its effects on target tissues. Additionally, this compound has antigonadotropic effects, reducing the secretion of gonadotropins from the pituitary gland .

Comparison with Similar Compounds

Structural and Isotopic Differences

Delmadinone-d3 belongs to a class of deuterium-labeled steroids, which are critical for avoiding interference from endogenous compounds in analytical assays. Key structural and isotopic comparisons with similar compounds are outlined below:

Key Observations :

Analytical and Pharmacokinetic Performance

Deuterated compounds are often compared based on their performance in mass spectrometry (MS) and chromatographic separation. For example:

- This compound: Exhibits a distinct MS fragmentation pattern compared to its non-deuterated counterpart, with a +3 Da shift in molecular ion peaks. This allows unambiguous detection in biological matrices .

- Velnacrine-d3: Shows a retention time shift of 0.2–0.3 minutes in reverse-phase HPLC compared to the non-deuterated form, attributed to deuterium’s slight hydrophobic effect .

- Methandrostenolone-d3: Used as an internal standard in doping control, achieving a limit of detection (LOD) of 0.1 ng/mL in urine via LC-MS/MS .

This compound in Veterinary Research

This compound is primarily used to study the metabolism of delmadinone acetate in canine and feline models. Key findings include:

Comparative Insights from Similar Compounds

- Velnacrine-d3 : Used to track acetylcholine esterase inhibition kinetics, with deuterium labeling enabling precise quantification in brain tissue .

- Methandrostenolone-d3: Facilitates detection of anabolic steroid abuse in athletes, with isotopic labeling ensuring minimal cross-reactivity in immunoassays .

Data Tables

Table 1: Key Physicochemical Properties

| Property | This compound | Methandrostenolone-d3 | Velnacrine-d3 |

|---|---|---|---|

| Molecular Weight | ~405.2 | 303.45 | 273.3 |

| LogP (Predicted) | 3.8 | 3.2 | 1.5 |

| Solubility in Methanol | >10 mg/mL | >20 mg/mL | >15 mg/mL |

| Primary MS Ion (m/z) | 406.2 [M+H]⁺ | 304.5 [M+H]⁺ | 274.3 [M+H]⁺ |

Table 2: Analytical Performance Metrics

| Metric | This compound | Cholamine-d3 | Velnacrine-d3 |

|---|---|---|---|

| LOD (LC-MS/MS) | 0.5 ng/mL | 1.0 ng/mL | 0.2 ng/mL |

| Retention Time Shift | +0.1 min | +0.05 min | +0.3 min |

| Intraday Precision (%RSD) | 2.8 | 4.1 | 3.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.